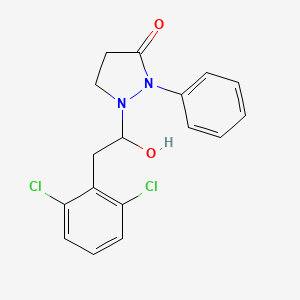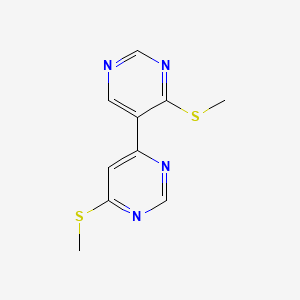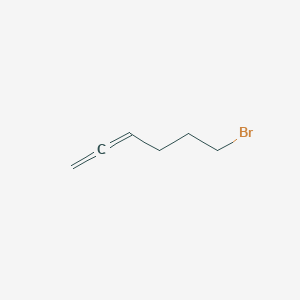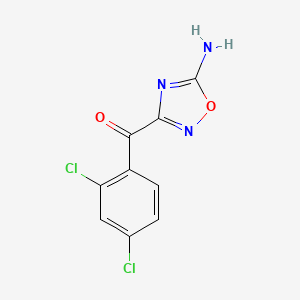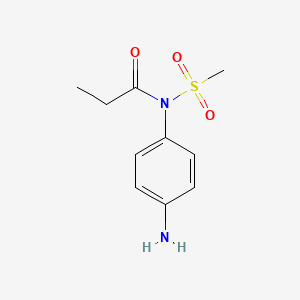
N-(4-Aminophenyl)-N-(methanesulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide backbone with a 4-aminophenyl and a methylsulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- typically involves the reaction of 4-aminobenzene sulfonamide with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-(4-aminophenyl)-N-(ethylsulfonyl)-
- Propanamide, N-(4-aminophenyl)-N-(methylthio)-
- Propanamide, N-(4-aminophenyl)-N-(methylcarbamoyl)-
Uniqueness
Propanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is unique due to the presence of both the 4-aminophenyl and methylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups can result in unique properties that are not observed in similar compounds.
Properties
CAS No. |
61068-52-8 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C10H14N2O3S/c1-3-10(13)12(16(2,14)15)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 |
InChI Key |
RMOIZUQANVUFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


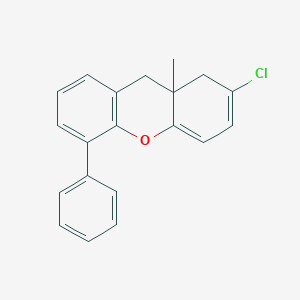

![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)

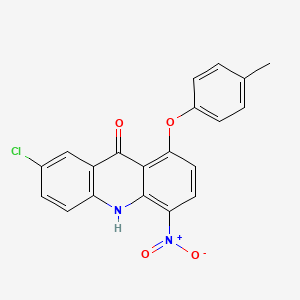
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
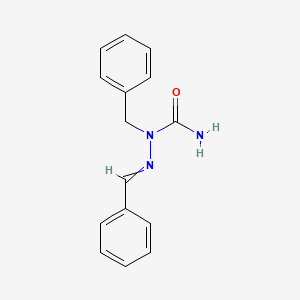
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
